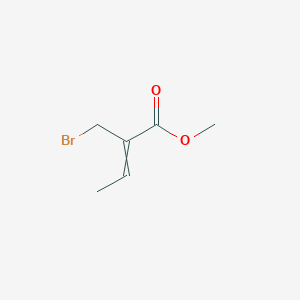

Methyl 2-bromomethyl-2-butenoate

Beschreibung

BenchChem offers high-quality Methyl 2-bromomethyl-2-butenoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-bromomethyl-2-butenoate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C6H9BrO2 |

|---|---|

Molekulargewicht |

193.04 g/mol |

IUPAC-Name |

methyl 2-(bromomethyl)but-2-enoate |

InChI |

InChI=1S/C6H9BrO2/c1-3-5(4-7)6(8)9-2/h3H,4H2,1-2H3 |

InChI-Schlüssel |

CWMAKDYRWVQEAR-UHFFFAOYSA-N |

Kanonische SMILES |

CC=C(CBr)C(=O)OC |

Herkunft des Produkts |

United States |

Synthesis of Methyl 2-Bromomethyl-2-Butenoate: A Comprehensive Technical Guide

Executive Summary

Methyl 2-bromomethyl-2-butenoate (also known as methyl (Z)-2-(bromomethyl)but-2-enoate, CAS: 33935-64-7) is a highly versatile bifunctional building block in advanced organic synthesis. Featuring both an allylic bromide and an α,β -unsaturated ester (Michael acceptor), it is a critical electrophile in Dreiding-Schmidt reactions, Baylis-Hillman-type couplings, and the total synthesis of complex natural products such as Abies sesquiterpenoids.

This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for the synthesis of methyl 2-bromomethyl-2-butenoate, contrasting the traditional Wohl-Ziegler bromination with the highly regioselective SN2′ rearrangement of Baylis-Hillman adducts.

Mechanistic Rationale & Retrosynthetic Analysis

The synthesis of methyl 2-bromomethyl-2-butenoate requires precise control over both regioselectivity and stereochemistry. As a Senior Application Scientist, selecting the correct synthetic pathway dictates the downstream purification burden. We evaluate two primary mechanistic pathways:

Pathway A: Wohl-Ziegler Allylic Bromination of Methyl Tiglate

The most historically documented route involves the radical allylic bromination of methyl tiglate (methyl (E)-2-methylbut-2-enoate) using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide (BPO) [1, 2].

Causality & Selectivity: Heating the reaction mixture triggers the homolysis of BPO, generating benzoyloxy radicals that abstract a hydrogen atom from the allylic position of methyl tiglate. This forms a resonance-stabilized allylic radical. Bromine transfer from NBS occurs at the least sterically hindered position. Because the bulky bromine atom and the ester group experience severe steric repulsion, the reaction is thermodynamically driven to form the (Z)-isomer, where the bromomethyl group is trans to the ester moiety. However, this method suffers from competing regioselectivity, often yielding a 2:1 mixture of γ -bromination (methyl 4-bromo-2-methylbut-2-enoate) and β′ -bromination (the desired methyl 2-bromomethyl-2-butenoate), necessitating careful chromatographic separation[2].

Pathway B: SN2′ Rearrangement of Baylis-Hillman Adducts

A more modern and regioselective approach leverages the Baylis-Hillman reaction. Acetaldehyde and methyl acrylate are coupled to form the Baylis-Hillman adduct, methyl 2-(1-hydroxyethyl)acrylate. Subsequent treatment with a bromide source (e.g., HBr, PBr 3 , or LiBr/Amberlyst-15) triggers an allylic rearrangement [3].

Causality & Selectivity: The secondary hydroxyl group is protonated by the acid catalyst, converting it into a superior leaving group (oxonium ion). The bromide nucleophile attacks the less sterically hindered primary carbon of the terminal alkene via an SN2′ pathway. This causes the double bond to migrate, expelling water. This pathway is exclusively favored because the resulting alkene is trisubstituted and fully conjugated with the ester carbonyl, making it significantly more thermodynamically stable than the starting terminal alkene. This route effectively bypasses the isomeric mixtures seen in radical bromination.

SN2' allylic rearrangement mechanism of Baylis-Hillman adducts to methyl 2-bromomethyl-2-butenoate.

Data Presentation: Route Comparison & Physicochemical Properties

To guide synthetic planning, the quantitative data comparing the two synthetic routes and the target molecule's properties are summarized below.

Table 1: Comparison of Synthetic Routes

| Parameter | Pathway A: Wohl-Ziegler Bromination | Pathway B: SN2′ Baylis-Hillman Rearrangement |

| Starting Materials | Methyl tiglate, NBS, BPO | Methyl 2-(1-hydroxyethyl)acrylate, LiBr, Acid |

| Regioselectivity | Poor (2:1 mixture of γ and β′ isomers) | Excellent (Exclusive β′ bromination) |

| Stereoselectivity | High (Z-isomer favored thermodynamically) | High (Z-isomer favored thermodynamically) |

| Typical Yield | 40 - 55% (after chromatography) | 80 - 92% |

| Scalability | High (Industrially proven) | High (Mild conditions) |

Table 2: Physicochemical & Spectroscopic Properties [4]

| Property | Value / Description |

| Molecular Formula | C 6 H 9 BrO 2 |

| Molecular Weight | 193.04 g/mol |

| Mass Spectrometry (EI) | m/z: 194, 193 [M + ], 161 [M-OCH 3 ] + , 133 [M-CO 2 CH 3 ] + , 113 [M-Br] + (Base peak) |

| Infrared (IR) νmax | 1715 cm −1 (C=O ester), 1646 cm −1 (C=C alkene) |

| Appearance | Syrupy, pale yellow liquid |

Experimental Protocols: Self-Validating Workflows

The following protocols are designed as self-validating systems. By observing specific physical phase changes or utilizing in-process controls, the operator can confirm reaction causality without relying solely on end-point analytics.

Protocol 1: Wohl-Ziegler Bromination of Methyl Tiglate

Adapted from standard patent literature for allylic bromination[1, 4].

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a reflux condenser, dissolve 17.5 mmol of methyl tiglate in 10 mL of carbon tetrachloride (CCl 4 ) or a greener alternative such as trifluoromethylbenzene.

-

Reagent Addition: Add 19.3 mmol (1.1 equiv) of N-bromosuccinimide (NBS) and 0.876 mmol (5 mol%) of benzoyl peroxide (BPO). Note: NBS is denser than the solvent and will settle at the bottom of the flask.

-

Reflux & Initiation: Heat the mixture to reflux (75-80°C) under an inert argon atmosphere for 3 to 6 hours.

-

Self-Validating Visual Check: As the radical chain reaction propagates, NBS is consumed and succinimide is generated. Succinimide is less dense than the halogenated solvent. The reaction is visually confirmed to be complete when the solid mass fully inverts—from resting at the bottom (NBS) to floating on the surface (succinimide).

-

Filtration: Cool the reaction to 0°C to maximize succinimide precipitation. Filter the mixture through a pad of Celite, washing the filter cake with cold dichloromethane (DCM).

-

Concentration & Purification: Concentrate the filtrate in vacuo. Purify the crude mixture via silica gel flash chromatography (1-15% EtOAc/Hexane gradient) to separate the desired methyl 2-bromomethyl-2-butenoate from the γ -brominated byproduct.

Experimental workflow for the Wohl-Ziegler bromination of methyl tiglate with visual validation.

Protocol 2: SN2′ Rearrangement of Baylis-Hillman Adduct

An efficient, highly regioselective alternative [3].

Step-by-Step Methodology:

-

Reaction Setup: To a stirred solution of methyl 2-(1-hydroxyethyl)acrylate (1.0 mmol) in 3.0 mL of anhydrous acetonitrile at 25°C, add 2.0 mmol of anhydrous Lithium Bromide (LiBr).

-

Acid Catalysis: Add 1.0 g of Amberlyst-15 strongly acidic cation exchange resin. The resin acts as a heterogeneous proton source, protonating the hydroxyl group to initiate the SN2′ shift.

-

In-Process Control (TLC): Stir the mixture at room temperature. Monitor the reaction via TLC (Hexane/EtOAc 8:2). The starting material ( Rf≈0.3 ) will cleanly convert to a higher-running spot ( Rf≈0.6 ) corresponding to the less polar allylic bromide.

-

Workup: Once complete (typically 2-4 hours), filter the reaction mixture to recover the Amberlyst-15 resin (which can be washed and regenerated).

-

Isolation: Dilute the filtrate with diethyl ether, wash sequentially with water and brine, dry over anhydrous Na 2 SO 4 , and concentrate in vacuo to yield methyl 2-bromomethyl-2-butenoate in high purity (>90% yield), often requiring no further chromatography.

References

- World Intellectual Property Organization. (2013). WO2013085802A1 - Pyrrolopyrimidines as janus kinase inhibitors.

-

Gedye, R. N., & Nechvatal, A. (1964). Isomerisation during Allylic Bromination of Unsaturated Esters with N-Bromosuccinimide. Journal of the Chemical Society, 5925.[Link]

-

Das, B., et al. (2007). Fast and efficient preparation of Baylis–Hillman-derived (E)-allylic bromides. Electronics and Books.[Link]

- European Patent Office. (2003). EP1284263A1 - Derivatives of p-hydroxy phenyl propionic acid as antiproliferative agents.

Methyl 2-(Bromomethyl)-2-Butenoate: A Technical Guide to Its Synthesis, Reactivity, and Applications in Drug Discovery

As a Senior Application Scientist, I often encounter the challenge of selecting the right electrophilic building blocks for complex molecular architectures. Methyl 2-(bromomethyl)-2-butenoate (CAS: 33935-64-7)[1] is a premier example of a polyfunctional reagent that bridges the gap between simple alkylating agents and complex cross-coupling partners.

This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its synthesis, and field-proven protocols for its application in the development of carbapenem antibiotics and antiproliferative therapeutics.

Physicochemical & Structural Profiling

Methyl 2-(bromomethyl)-2-butenoate is an α,β -unsaturated ester featuring an allylic bromide moiety. This structural motif imparts dual reactivity: it can act as a potent Michael acceptor at the β -carbon or as a highly reactive electrophile at the primary allylic carbon.

Table 1: Physicochemical and Structural Data

| Parameter | Value |

| Chemical Name | Methyl 2-(bromomethyl)but-2-enoate |

| CAS Registry Number | 33935-64-7 |

| Molecular Formula | C6H9BrO2 |

| Molecular Weight | 193.04 g/mol |

| Structural Class | α,β -Unsaturated ester / Allylic bromide |

| Electrophilic Sites | Primary allylic carbon (Soft electrophile), β -carbon (Hard electrophile) |

Mechanistic Synthesis: The Baylis-Hillman Approach

Direct allylic bromination (e.g., Wohl-Ziegler reaction with NBS) of methyl tiglate often yields intractable mixtures of regioisomers due to competitive radical abstraction at both the α -methyl and β -methyl groups. To circumvent this and achieve absolute regiocontrol, the industry standard relies on a two-step sequence originating from the Baylis-Hillman reaction [2].

Protocol 1: Regioselective Synthesis via Allylic Rearrangement

This protocol is designed as a self-validating system, ensuring that intermediate completion dictates the progression to the next phase.

Phase 1: DABCO-Catalyzed Hydroxyalkylation

-

Charge a dry, argon-purged reactor with methyl acrylate (1.0 eq) and acetaldehyde (1.2 eq).

-

Catalysis: Introduce DABCO (1,4-diazabicyclo[2.2.2]octane, 0.1 eq).

-

Causality: DABCO acts as a nucleophilic catalyst, performing a conjugate addition into methyl acrylate to generate a zwitterionic enolate. This enolate attacks the acetaldehyde, ensuring carbon-carbon bond formation exclusively at the α -position.

-

-

In-Process Control (IPC): Stir at ambient temperature. The reaction self-validates its completion when TLC (Hexane/EtOAc 3:1) shows the complete disappearance of the highly mobile methyl acrylate spot, leaving the polar amphiphilic alcohol intermediate.

Phase 2: Acid-Promoted Allylic Rearrangement

-

Activation: Transfer the crude 2-(1-hydroxyethyl)acrylate adduct to a secondary reactor. Slowly add a mixture of concentrated aqueous HBr and catalytic concentrated H 2 SO 4 at 0 °C[2].

-

Causality: Concentrated H 2 SO 4 acts as a dehydrating agent and strong protic source. It protonates the secondary hydroxyl group to form a superior leaving group (H 2 O). The dehydrating environment prevents reverse hydrolysis and drives the equilibrium toward the thermodynamically favored trisubstituted alkene via an S N 2' allylic rearrangement, ensuring high geometric purity of the (Z)-butenoate.

-

-

Workup: Quench with ice water, extract with dichloromethane, and wash with saturated NaHCO 3 to neutralize residual acid.

-

Isolation: Distill the organic layer under high vacuum to isolate the pale yellow liquid product.

Reactivity Profile & Application Workflows

The true value of methyl 2-(bromomethyl)-2-butenoate lies in its downstream applications. It is a critical intermediate in two major pharmaceutical pathways: the N -alkylation of azetidin-2-ones for carbapenem antibiotics [2], and the Barbier-type allylation to form antiproliferative α -methylene- γ -butyrolactones [3].

Figure 1: Reaction pathways of methyl 2-(bromomethyl)-2-butenoate in drug development.

Advanced Workflow: Tin-Mediated Barbier Allylation

In the development of immunomodulatory and antiproliferative agents, methyl 2-(bromomethyl)-2-butenoate is reacted with aromatic aldehydes (e.g., 3-(4-methoxyphenyl)propanal) to generate bioactive derivatives of p -hydroxyphenyl propionic acid[4].

Table 2: Quantitative Yields & Reaction Parameters for Barbier Allylation [4]

| Parameter | Value / Condition |

| Substrate Ratio | Allylic Bromide (1.0 eq) : Aldehyde (1.1 eq) |

| Metal Equivalents | Metallic Tin Powder (1.0 eq) |

| Solvent System | Diethyl Ether : Water (4:1 v/v) |

| Catalyst | Acetic Acid (Catalytic) |

| Temperature & Time | 50 °C (Reflux), 9 hours |

| Typical Yield | 89% - 92% (Isolated) |

Protocol 2: Biphasic Barbier Reaction

-

Reactor Preparation: Equip a round-bottom flask with a reflux condenser and high-shear magnetic stirrer.

-

Reagent Charging: Add metallic tin powder (1.34 g, 11.30 mmol) to a biphasic solvent mixture of diethyl ether (22.6 mL) and water (5.65 mL)[4].

-

Substrate Addition: Introduce methyl 2-(bromomethyl)-2-butenoate (2.18 g, 11.30 mmol) and the target aldehyde (12.44 mmol).

-

Activation: Add a catalytic amount of glacial acetic acid.

-

Causality: The use of a biphasic system with acetic acid is not arbitrary. The aqueous acidic environment continuously cleans the passivated oxide layer from the metallic tin surface, exposing active zero-valent metal for the oxidative addition into the C-Br bond. Concurrently, the ethereal phase solubilizes the organic substrates, preventing premature hydrolysis of the ester while facilitating the stabilization of the cyclic transition state during the aldehyde addition.

-

-

Reflux: Heat the mixture to 50 °C and maintain under vigorous stirring for 9 hours.

-

IPC & Validation: The reaction is self-validating; as the oxidative addition proceeds, the opaque suspension of metallic tin is visibly consumed. The reaction is complete when the metal is depleted and the aqueous phase becomes clear, indicating the successful formation of the organotin intermediate and its subsequent addition to the aldehyde.

-

Workup: Cool to room temperature, extract the aqueous layer with diethyl ether (3 × 100 mL), wash combined organics with brine, dry over anhydrous Na 2 SO 4 , and concentrate in vacuo to yield the functionalized lactone precursor[4].

References

-

LookChem Database. "2-Butenoic acid, 2-(bromomethyl)-, methyl ester, (2Z)- (CAS 33935-64-7)". Safety Data and Chemical Properties. URL:[Link]

- European Patent Office (1989). "A new process for carbapenem intermediates". EP 0336143 A1.

- World Intellectual Property Organization (2001). "Derivatives of p-hydroxy phenyl propionic acid as antiproliferative agents". WO 2001072733 A1 / EP 1284263 A1.

Sources

- 1. lookchem.com [lookchem.com]

- 2. data.epo.org [data.epo.org]

- 3. WO2001072733A1 - Derivatives of p- hydroxy phenyl propionic acid as antiproliferative agents - Google Patents [patents.google.com]

- 4. EP1284263A1 - Derivatives of p- hydroxy phenyl propionic acid as antiproliferative agents - Google Patents [patents.google.com]

The Bifunctional Utility of Methyl 2-Bromomethyl-2-Butenoate (CAS 33935-64-7) in Advanced Pharmaceutical Synthesis

Executive Summary

In the landscape of modern drug development and complex natural product synthesis, bifunctional building blocks are critical for assembling intricate molecular architectures efficiently. Methyl 2-bromomethyl-2-butenoate (primarily isolated and utilized as its (Z)-isomer, CAS Number: 33935-64-7 ) stands out as a highly versatile electrophilic and Michael-accepting reagent [1]. This whitepaper provides an in-depth mechanistic analysis, validated synthetic protocols, and application workflows for researchers utilizing this compound in pharmaceutical development, particularly in the synthesis of carbapenem antibiotics.

Chemical Identity & Physicochemical Profiling

Methyl 2-bromomethyl-2-butenoate is an α,β -unsaturated ester featuring an allylic bromide moiety. This specific structural arrangement yields a highly reactive molecule capable of divergent synthetic pathways depending on the reaction conditions and the nature of the nucleophile [2].

Quantitative Data: Physicochemical Properties

The following table summarizes the core identification and physical data for the (Z)-isomer, which is the most synthetically relevant form.

| Property | Value / Description |

| Chemical Name | Methyl (Z)-2-(bromomethyl)but-2-enoate |

| CAS Registry Number | 33935-64-7 |

| Molecular Formula | C₆H₉BrO₂ |

| Molecular Weight | 193.04 g/mol |

| Structural Class | Allylic Bromide / α,β -Unsaturated Ester |

| Appearance | Clear to pale yellow liquid |

| Reactivity Profile | Alkylating agent, Michael acceptor, Lachrymator |

Mechanistic Reactivity Profile

The synthetic value of CAS 33935-64-7 lies in its dual reactivity. As a Senior Application Scientist, it is crucial to understand the causality behind its behavior to predict and control reaction outcomes:

-

Allylic Substitution ( SN2 / SN2′ ): The bromomethyl group is highly susceptible to nucleophilic attack. The adjacent double bond stabilizes the transition state of the SN2 reaction via orbital overlap ( π -conjugation), significantly lowering the activation energy compared to standard alkyl bromides.

-

Conjugate Addition (Michael Acceptor): The ester carbonyl withdraws electron density from the conjugated alkene, rendering the β -carbon (C3) electrophilic. Soft nucleophiles (e.g., organocuprates, thiolates) will preferentially attack this position.

-

Tandem Annulation: When exposed to dinucleophiles (such as 1,3-dicarbonyls), the molecule undergoes a sequential SN2 alkylation followed by an intramolecular Michael addition, rapidly constructing highly functionalized cyclopentene or heterocyclic rings.

Figure 1: Divergent reactivity pathways of methyl 2-bromomethyl-2-butenoate in organic synthesis.

Applications in Drug Development: Carbapenem Intermediates

A premier example of CAS 33935-64-7 in drug development is its use as a precursor for 1 β -alkyl-1-carbapen-2-ems, a class of highly potent, broad-spectrum β -lactam antibiotics [3].

According to European Patent EP0336143A1, the synthesis of the critical 4 β -(1$\beta$-alkyl-2-carboxyprop-2-enyl)azetidin-2-one intermediate relies on a modified derivative of methyl 2-bromomethyl-2-butenoate. The ester is first reduced and protected as an allyl bromide trityl ether. This intermediate is then coupled with a 4-substituted azetidin-2-one using a Zinc/Copper(II) bromide catalytic system.

The Causality of the Catalyst Choice: Zinc powder is used to perform a direct insertion into the carbon-bromine bond, generating a transient, highly reactive allylic organozinc species. However, organozinc reagents alone are often too unreactive to displace the leaving group on the azetidin-2-one ring efficiently. The addition of CuBr2 facilitates a transmetalation step, creating an organocopper intermediate that accelerates the cross-coupling while maintaining high steric purity (up to 99%) [3].

Figure 2: Synthetic workflow for carbapenem intermediates utilizing CAS 33935-64-7.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Built-in analytical checkpoints guarantee that the chemist can verify the success of the transformation before proceeding to the next step, thereby preventing the compounding of errors.

Protocol A: Radical Allylic Bromination (Synthesis of CAS 33935-64-7)

This protocol describes the synthesis of the title compound from methyl (E)-2-methylbut-2-enoate (methyl tiglate) via Wohl-Ziegler bromination.

Reagents:

-

Methyl tiglate: 1.0 equiv

-

N-Bromosuccinimide (NBS): 1.05 equiv

-

Azobisisobutyronitrile (AIBN): 0.05 equiv

-

Solvent: Trifluorotoluene (greener alternative to CCl4 )

Step-by-Step Methodology:

-

Initialization: Charge a flame-dried, round-bottom flask equipped with a reflux condenser with methyl tiglate and trifluorotoluene (0.5 M concentration).

-

Reagent Addition: Add NBS and AIBN to the stirring solution. Causality: AIBN acts as a thermal radical initiator. NBS provides a low, steady state concentration of molecular bromine ( Br2 ), which ensures that allylic substitution is kinetically favored over electrophilic addition across the double bond.

-

Thermal Activation: Heat the reaction mixture to reflux (approx. 85-90°C) under an argon atmosphere for 4 hours.

-

Self-Validation Checkpoint 1 (TLC): Remove a 0.1 mL aliquot, dilute with hexanes, and spot on a silica TLC plate (Eluent: 9:1 Hexanes/EtOAc). The reaction is complete when the UV-active starting material spot is fully consumed.

-

Workup: Cool the mixture to 0°C. The byproduct, succinimide, will precipitate out of solution. Filter the mixture through a pad of Celite to remove the solid succinimide.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude oil via flash column chromatography to isolate methyl (Z)-2-(bromomethyl)but-2-enoate.

-

Self-Validation Checkpoint 2 (NMR): Analyze via 1 H NMR ( CDCl3 ). Validation is confirmed by the disappearance of the allylic methyl doublet ( ∼ 1.8 ppm) and the appearance of a new bromomethyl singlet/coupled peak ( ∼ 4.1 ppm).

Protocol B: Zinc/Copper-Mediated Cross Coupling (Carbapenem Precursor Synthesis)

Adapted from the EP0336143A1 patent methodology for coupling the trityl ether derivative of CAS 33935-64-7 with an azetidin-2-one [3].

Step-by-Step Methodology:

-

Preparation of the Metal Complex: In a rigorously dried Schlenk flask under nitrogen, suspend Zinc powder (3.0 equiv) and Cupric Bromide ( CuBr2 , 0.3 equiv) in anhydrous THF. Stir at room temperature for 30 minutes to activate the zinc surface.

-

Substrate Addition: Add the 4-acetoxyazetidin-2-one derivative (1.0 equiv) dissolved in THF.

-

Coupling: Slowly add a solution of the allyl bromide trityl ether (derived from CAS 33935-64-7, 1.5 equiv) in THF dropwise over 30 minutes, maintaining the internal temperature at 35°C. Causality: Dropwise addition prevents homocoupling of the allylic bromide (Wurtz-type coupling) by keeping its concentration low relative to the activated metal surface.

-

Self-Validation Checkpoint 1 (Reaction Monitoring): Stir for 2.5 hours. Monitor via TLC. The disappearance of the azetidin-2-one starting material indicates successful coupling.

-

Quench and Extraction: Dilute the mixture with ethyl acetate and quench with saturated aqueous NH4Cl to destroy unreacted organometallic species. Filter through Celite to remove metal salts.

-

Isolation: Wash the organic layer with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo. Purify via Lobar column chromatography (Toluene:Ethyl Acetate = 4:1).

-

Self-Validation Checkpoint 2 (Optical & IR Analysis): Confirm the steric purity of the 1(R)-methyl isomer by measuring its optical rotation ( [α]D24≈+36.0∘ in CHCl3 ). Validate the retention of the β -lactam core via IR spectroscopy (strong stretch at ∼ 1762 cm−1 ).

References

Structure Elucidation of Methyl (Z)-2-(bromomethyl)but-2-enoate: A Comprehensive Technical Guide

Executive Summary

Methyl (Z)-2-(bromomethyl)but-2-enoate is a highly functionalized, trifunctional allylic bromide derived from the Morita-Baylis-Hillman (MBH) reaction. Featuring an electrophilic allylic bromide, an alpha,beta-unsaturated ester, and a nucleophilic alkene, it is a premier building block for the synthesis of complex heterocycles and pharmaceutical intermediates.

As a Senior Application Scientist, I have structured this guide to bridge the gap between theoretical mechanisms and bench-level execution. This whitepaper details the causal logic behind its synthesis, self-validating experimental protocols, and the rigorous spectroscopic framework (NMR, MS, IR) required for unequivocal structure and stereochemical elucidation.

Synthetic Workflow and Mechanistic Causality

The synthesis of methyl (Z)-2-(bromomethyl)but-2-enoate relies on a two-stage cascade: an initial carbon-carbon bond formation followed by an SN2′ allylic rearrangement.

-

The Morita-Baylis-Hillman (MBH) Reaction: Methyl acrylate and acetaldehyde are coupled using 1,4-diazabicyclo[2.2.2]octane (DABCO). The nucleophilic DABCO triggers a Michael addition into the acrylate, generating a zwitterionic enolate that traps the acetaldehyde, ultimately yielding the MBH adduct: methyl 2-(1-hydroxyethyl)acrylate.

-

The SN2′ Rearrangement: The MBH alcohol is treated with aqueous HBr and concentrated H₂SO₄. The sulfuric acid is causal to the reaction's success; it protonates the hydroxyl group to form a superior leaving group ( −OH2+ ) and acts as a dehydrating agent to drive the equilibrium. The bromide ion attacks the terminal methylene carbon, triggering a double bond migration that ejects water.

Stereochemical Causality: As documented in authoritative studies on, ester-derived MBH adducts exclusively yield the (Z)-isomer during this rearrangement. The transition state minimizes A(1,3) allylic strain by placing the incoming bulky bromomethyl group and the methyl group cis to each other, forcing the ester group into a trans relationship with the methyl group.

Fig 1: Two-step synthetic workflow and SN2' stereoselective rearrangement.

Self-Validating Experimental Protocol

To ensure high fidelity, the following protocol is designed as a self-validating system. Each step contains an internal check to prevent the propagation of errors.

Step 1: Synthesis of the MBH Adduct

-

Reaction: In a round-bottom flask, combine methyl acrylate (1.0 equiv), acetaldehyde (1.2 equiv), and DABCO (0.1 equiv). Stir neat at room temperature for 48 hours.

-

Self-Validation (TLC): Monitor via TLC (Hexane/EtOAc 7:3). The disappearance of the methyl acrylate spot and the appearance of a highly polar spot (due to the new -OH group) confirms conversion.

-

Isolation: Dilute with diethyl ether, wash with 1M HCl to remove DABCO, dry over anhydrous Na2SO4 , and concentrate.

-

Checkpoint: Do not proceed until the crude ¹H NMR confirms the presence of the secondary alcohol methine proton at ~4.6 ppm. Residual methyl acrylate will undergo hydrobromination in Step 2, severely complicating purification.

Step 2: Allylic Bromination

-

Reaction: Cool the crude MBH adduct to 0 °C. Slowly add 48% aqueous HBr (2.5 equiv), followed by the dropwise addition of concentrated H₂SO₄ (1.0 equiv).

-

Causality Note: Temperature control is critical. Exothermic runaway will cause the acrylate to polymerize and degrade the stereoselectivity of the SN2′ rearrangement.

-

-

Stirring: Allow the mixture to warm to room temperature and stir for 12 hours.

-

Workup & Validation: Extract with diethyl ether, wash with saturated NaHCO3 until gas evolution ceases, and dry. The crude ¹H NMR must show the complete disappearance of the terminal alkene protons (~5.8 and 6.2 ppm) and the emergence of a new internal olefinic quartet at ~6.97 ppm.

Spectroscopic Elucidation

Accurate structural elucidation requires orthogonal analytical techniques. The data below is benchmarked against validated .

Nuclear Magnetic Resonance (NMR)

The ¹H and ¹³C NMR spectra provide the primary proof of connectivity and functional group integrity.

Table 1: ¹H NMR Assignments (CDCl₃, 400 MHz)

| Shift (δ, ppm) | Multiplicity | J (Hz) | Int. | Assignment | Causality / Structural Logic |

| 1.84 | Doublet (d) | 6.7 | 3H | -CH₃ (C4) | Exhibits allylic coupling with the adjacent olefinic proton (H3). |

| 3.66 | Singlet (s) | - | 3H | -OCH₃ | Characteristic chemical shift for a methyl ester. |

| 4.14 | Singlet (s) | - | 2H | -CH₂Br | Strongly deshielded by the electronegative bromine atom and its allylic position. |

| 6.97 | Quartet (q) | 7.0 | 1H | =CH- (C3) | Critical Diagnostic: Strongly deshielded due to the magnetic anisotropy of the cis-carbonyl group. |

Table 2: ¹³C NMR Assignments (CDCl₃, 100 MHz)

| Shift (δ, ppm) | Type | Assignment | Causality / Structural Logic |

| 14.4 | q | C4 (-CH₃) | Typical upfield shift for an allylic methyl group. |

| 23.8 | t | -CH₂Br | Shifted downfield relative to standard alkanes due to the heavy atom effect of Bromine. |

| 51.8 | q | -OCH₃ | Standard resonance for a methoxy group in an ester. |

| 130.0 | s | C2 (Alkene) | Alpha-carbon of the alpha,beta-unsaturated system. |

| 143.0 | d | C3 (=CH-) | Beta-carbon of the enoate system; highly deshielded due to resonance electron withdrawal by the carbonyl. |

| 165.6 | s | C1 (C=O) | Conjugated ester carbonyl carbon. |

Mass Spectrometry & Infrared Spectroscopy

-

GC-MS / HRMS: The presence of the bromine atom is unequivocally confirmed by the characteristic 1:1 isotopic cluster at m/z 192 and 194, corresponding to [M]⁺ for ⁷⁹Br and ⁸¹Br, respectively. The base peak at m/z 113 results from the facile loss of the bromine radical[M - Br]⁺, a highly favored fragmentation pathway due to the formation of a resonance-stabilized allylic cation.

-

IR Spectroscopy: A strong, sharp absorption band at ~1715 cm⁻¹ is diagnostic of the alpha,beta-unsaturated ester carbonyl. The alkene conjugation shifts the C=O stretching frequency lower than that of a typical aliphatic ester (~1735 cm⁻¹), validating the intact enoate system.

Stereochemical Determination: (Z) vs (E) Configuration

Proving the (Z)-configuration is paramount, as where stereochemistry dictates the outcome of downstream cyclizations.

The stereochemistry is established via 2D NOESY (Nuclear Overhauser Effect Spectroscopy):

-

Carbonyl Anisotropy: As noted in Table 1, the olefinic proton at 6.97 ppm is unusually downfield. This occurs because it resides in the deshielding cone of the cis-ester carbonyl group. If it were the (E)-isomer, the proton would appear further upfield (~6.0 - 6.2 ppm).

-

Spatial Proximity: In the (Z)-isomer, the allylic -CH₂Br group and the allylic -CH₃ group are situated on the same side of the double bond (cis to each other). A 2D NOESY experiment will reveal a strong cross-peak between the singlet at 4.14 ppm (-CH₂Br) and the doublet at 1.84 ppm (-CH₃), confirming their spatial proximity and locking in the (Z)-assignment.

Fig 2: Logical flow of 1H NMR and NOESY data confirming the (Z)-isomer.

References

-

Talma, M., & Mucha, A. (2016). P-C bond formation in reactions of Morita-Baylis-Hillman adducts with phosphorus nucleophiles. Arkivoc, 2017(part ii), 324-344. URL:[Link]

- Bermejo Barrera, J., et al. (2003). Derivatives of p-hydroxy phenyl propionic acid as antiproliferative agents. European Patent Office, EP1284263A1.

Comprehensive Technical Guide on the Physical Properties and Synthetic Utility of Methyl 2-Bromomethyl-2-Butenoate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary & Chemical Identity

Methyl 2-bromomethyl-2-butenoate (CAS: 33935-64-7), frequently designated as methyl (Z)-2-(bromomethyl)but-2-enoate, is a highly reactive, bifunctional building block[1]. Featuring both an allylic bromide moiety and an α,β-unsaturated ester system, it serves as a critical electrophile and radical acceptor in advanced organic synthesis. In drug development, this compound is primarily utilized as a precursor for synthesizing complex α-alkylidene-γ-butyrolactones, which are potent antiproliferative agents and immunomodulators[2].

Because allylic bromides are inherently prone to thermal degradation and polymerization, understanding the physical properties and spectroscopic signatures of this compound is essential for in-process quality control, purification, and downstream application.

Physical and Spectroscopic Properties

Accurate characterization of methyl 2-bromomethyl-2-butenoate is paramount before deploying it in sensitive organometallic workflows. The compound typically presents as a dense, syrupy liquid. Due to its thermal instability at atmospheric pressure, it is rarely distilled without high vacuum; instead, it is often purified via silica gel chromatography[3].

Table 1: Chemical Identification & Physical State

| Property | Value / Description |

| Chemical Name | Methyl 2-bromomethyl-2-butenoate |

| IUPAC Name | Methyl (Z)-2-(bromomethyl)but-2-enoate |

| CAS Registry Number | 33935-64-7 |

| Molecular Formula | C₆H₉BrO₂ |

| Molecular Weight | 193.04 g/mol |

| Appearance | Clear to yellowish syrupy liquid / oil |

| Solubility Profile | Soluble in diethyl ether, chloroform, ethyl acetate; Insoluble in water |

| Stability | Light and heat sensitive; requires storage at -20°C under inert gas |

Table 2: Spectroscopic Data (NMR & IR)

In-process validation relies heavily on Nuclear Magnetic Resonance (NMR) to confirm the success of the allylic rearrangement during synthesis. The following data is recorded in CDCl₃[2].

| Technique | Signal / Chemical Shift | Multiplicity & Coupling | Structural Assignment |

| ¹H NMR | 1.84 ppm | doublet, J = 6.7 Hz (3H) | =CH–CH₃ (Allylic methyl) |

| ¹H NMR | 3.66 ppm | singlet (3H) | –OCH₃ (Ester methoxy) |

| ¹H NMR | 4.14 ppm | singlet (2H) | –CH₂ Br (Bromomethyl) |

| ¹H NMR | 6.97 ppm | quartet, J = 7.0 Hz (1H) | =CH (Alkene proton) |

| ¹³C NMR | 14.36 ppm | quartet | =CH–CH₃ |

| ¹³C NMR | 23.78 ppm | triplet | –CH₂ Br |

| ¹³C NMR | 51.77 ppm | quartet | –OCH₃ |

| ¹³C NMR | 129.95 ppm | singlet | C = (Quaternary alkene carbon) |

| ¹³C NMR | 143.04 ppm | doublet | =CH |

| ¹³C NMR | 165.55 ppm | singlet | C =O (Carbonyl) |

| IR (CHCl₃) | 1715, 1646 cm⁻¹ | N/A | C=O stretch, C=C stretch |

Mechanistic Synthesis: The Baylis-Hillman & Sₙ2' Pathway

The synthesis of methyl 2-bromomethyl-2-butenoate relies on a thermodynamic sink driven by an Sₙ2' allylic rearrangement . The process begins with a Baylis-Hillman reaction between methyl acrylate and acetaldehyde to form methyl 2-(1-hydroxyethyl)acrylate. Subsequent treatment with a brominating agent (such as HBr/H₂SO₄ or PBr₃) forces a rearrangement[3].

Causality Insight: Why does the rearrangement occur? The secondary alcohol of the Baylis-Hillman adduct is protonated and leaves as water, generating a resonance-stabilized allylic carbocation. The bromide nucleophile selectively attacks the less sterically hindered primary carbon. This shift is thermodynamically driven by the formation of the more highly substituted, conjugated internal alkene (the 2-butenoate core)[3].

Fig 1: Synthetic workflow from basic precursors to bioactive lactones.

Drug Development Applications: Aqueous Barbier Allylation

In medicinal chemistry, methyl 2-bromomethyl-2-butenoate is a premier reagent for Barbier-type allylations. Unlike Grignard reagents, which require strictly anhydrous conditions and often suffer from side reactions with esters, the Barbier reaction using metallic tin (Sn) is highly chemoselective and water-tolerant[2].

Causality Insight: The use of a biphasic diethyl ether/water system is intentional. Tin inserts into the C-Br bond to form an organotin intermediate. Water stabilizes the transition state via hydrogen bonding to the target aldehyde's carbonyl oxygen, accelerating the nucleophilic attack while entirely ignoring the ester moiety. This allows for the direct, one-pot synthesis of functionalized lactones used in antiproliferative drug screening[2].

Fig 2: Mechanistic pathway of the tin-mediated Barbier-type allylation.

Experimental Protocols (Self-Validating Systems)

The following protocols are engineered for high reproducibility, embedding in-process checks to validate the chemical state at each phase.

Protocol 1: Synthesis of Methyl 2-Bromomethyl-2-Butenoate via Sₙ2' Rearrangement

Objective: Convert methyl 2-(1-hydroxyethyl)acrylate to the target allylic bromide.

-

Activation: Dissolve 1 equivalent of methyl 2-(1-hydroxyethyl)acrylate in a non-polar solvent (or operate neat if using concentrated acids).

-

Bromination: Slowly add 1.1 equivalents of phosphorus tribromide (PBr₃) or a concentrated HBr/H₂SO₄ mixture dropwise at 0°C.

-

Validation Check: The reaction mixture will evolve heat. Maintain the temperature strictly below 10°C to prevent premature polymerization of the acrylate.

-

-

Rearrangement: Allow the mixture to warm to room temperature and stir for 4 hours. The Sₙ2' shift occurs spontaneously during this window.

-

Quenching & Extraction: Quench the reaction carefully with ice water. Extract the aqueous layer with diethyl ether (3 × 50 mL).

-

Neutralization: Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO₃).

-

Causality: Removing residual acid is critical; trace acids will catalyze the degradation of the allylic bromide during solvent evaporation.

-

-

Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Verify the product via the disappearance of the secondary alcohol signal and the appearance of the 4.14 ppm singlet (–CH₂Br) in ¹H NMR[3].

Protocol 2: Tin-Mediated Aqueous Barbier Reaction

Objective: Synthesize an α-alkylidene-γ-butyrolactone derivative using the allylic bromide.

-

Metal Suspension: In a two-neck round-bottom flask, suspend 1.34 g (11.30 mmol) of metallic tin powder in a biphasic mixture of 22.6 mL diethyl ether and 5.65 mL distilled water.

-

Reagent Addition: Add 2.18 g (11.30 mmol) of methyl 2-bromomethyl-2-butenoate and 2.04 g (12.44 mmol) of the target aldehyde (e.g., 3-(4-methoxyphenyl)propanal) to the suspension[2].

-

Catalysis Initiation: Add 5 drops of glacial acetic acid.

-

Causality: Acetic acid acts as a surface etchant, removing the inert oxide layer from the tin powder and facilitating the oxidative addition of the metal into the C-Br bond[2].

-

-

Reflux: Heat the mixture to 50°C and reflux with vigorous stirring for 9 hours.

-

Workup: Cool the mixture, dilute with water, and extract with diethyl ether (3 × 100 mL). Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate to yield the lactone precursor[2].

References

- European Patent Office. "A new process for carbapenem intermediates." EP0336143A1.

- European Patent Office. "Derivatives of p-hydroxy phenyl propionic acid as antiproliferative agents." EP1284263A1 / WO2001072733A1.

-

LookChem. "2-Butenoic acid, 2-(bromomethyl)-, methyl ester, (2Z)- (CAS 33935-64-7)". Available at:[Link]

Sources

An In-depth Technical Guide to the Isomers of Methyl 2-(Bromomethyl)but-2-enoate: Synthesis, Characterization, and Synthetic Utility

Foreword for the Modern Drug Discovery Professional

In the intricate tapestry of medicinal chemistry, the strategic introduction of functionalized building blocks is paramount to the successful construction of novel molecular architectures with therapeutic potential. Among these, allylic halides serve as powerful linchpins, offering a versatile handle for a myriad of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide focuses on the geometric isomers of methyl 2-(bromomethyl)but-2-enoate, compounds of significant interest for their potential as reactive intermediates in the synthesis of complex bioactive molecules. While direct and extensive literature on these specific isomers is limited, this document, grounded in established chemical principles and data from closely related analogues, aims to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. We will delve into the stereoselective synthesis, predictive spectroscopic characterization, and the anticipated reactivity of the (E)- and (Z)-isomers, thereby equipping the reader with the foundational knowledge to harness their synthetic potential.

Introduction to the Isomers of Methyl 2-(Bromomethyl)but-2-enoate

The isomers of methyl 2-(bromomethyl)but-2-enoate are α,β-unsaturated esters featuring a reactive allylic bromide moiety. The core structure consists of a butenoate backbone with a methyl ester, a methyl group at the 2-position, and a bromomethyl group also at the 2-position. The presence of the double bond gives rise to geometric isomerism, resulting in the (E)- and (Z)-isomers.

The (E)-isomer, formally named methyl (E)-2-(bromomethyl)but-2-enoate, has the higher priority groups on opposite sides of the double bond. According to Cahn-Ingold-Prelog (CIP) priority rules, the C-3 of the butenoate chain (part of the ethylidene group) has a higher priority than the C-1 methyl group, and the ester group has a higher priority than the bromomethyl group.

The (Z)-isomer, or methyl (Z)-2-(bromomethyl)but-2-enoate, has the higher priority groups on the same side of the double bond.

The distinct spatial arrangement of the substituents in these isomers is expected to influence their physical properties, spectroscopic signatures, and reactivity, making their stereoselective synthesis and unambiguous characterization crucial for their application in targeted synthesis.

Stereoselective Synthesis: The Wohl-Ziegler Approach

The most direct and logical synthetic route to the (E)- and (Z)-isomers of methyl 2-(bromomethyl)but-2-enoate is the allylic bromination of the corresponding isomers of methyl 2-methylbut-2-enoate, namely methyl tiglate ((E)-isomer) and methyl angelate ((Z)-isomer). The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) in the presence of a radical initiator, is the method of choice for this transformation as it minimizes the competing electrophilic addition of bromine across the double bond.[1][2][3][4]

The reaction proceeds via a free-radical chain mechanism. Initiation involves the homolytic cleavage of the N-Br bond of NBS or a trace amount of Br₂, often facilitated by a radical initiator like azobisisobutyronitrile (AIBN) or by photochemical means. The resulting bromine radical then abstracts an allylic hydrogen from the methyl group at the C4 position of methyl tiglate or methyl angelate, forming a resonance-stabilized allylic radical. This radical then reacts with a molecule of Br₂ (present in low concentration) to yield the desired allylic bromide and a new bromine radical, which continues the chain reaction.

Experimental Protocol: General Procedure for Wohl-Ziegler Bromination

Caution: This reaction should be performed in a well-ventilated fume hood as allylic bromides are often lachrymatory and skin irritants. Carbon tetrachloride is a hazardous substance and should be handled with appropriate safety precautions.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl tiglate (or methyl angelate) (1.0 eq.) in anhydrous carbon tetrachloride (CCl₄).

-

Addition of Reagents: Add N-bromosuccinimide (NBS) (1.1 eq.) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.05 eq.) to the solution.

-

Reaction Execution: Heat the reaction mixture to reflux. The reaction can be monitored by the disappearance of the denser NBS and the appearance of the less dense succinimide, which will float on the surface of the CCl₄.

-

Work-up: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and filter off the succinimide.

-

Purification: Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel.

Spectroscopic Characterization: A Predictive Analysis

Due to the scarcity of published experimental data for the title compounds, this section provides a predictive analysis of their key spectroscopic features based on established principles and data from analogous structures.

¹H NMR Spectroscopy

The ¹H NMR spectra of the (E) and (Z) isomers are expected to be distinguishable, primarily by the chemical shifts of the vinyl proton and the protons of the bromomethyl and methyl groups, influenced by the anisotropic effect of the carbonyl group and the bromine atom.

| Proton Assignment | Predicted δ (ppm) for (E)-isomer | Predicted δ (ppm) for (Z)-isomer | Multiplicity | Coupling Constant (J) |

| -OCH₃ | ~3.75 | ~3.75 | s | - |

| C=CH-CH ₃ | ~1.85 | ~2.10 | d | ~7 Hz |

| C=CH -CH₃ | ~6.90 | ~6.20 | q | ~7 Hz |

| -CH ₂Br | ~4.20 | ~4.40 | s | - |

Rationale for Predictions:

-

In the (E)-isomer, the vinyl proton is cis to the ester group and is expected to be deshielded, appearing at a higher chemical shift.

-

In the (Z)-isomer, the vinyl proton is trans to the ester group and cis to the bromomethyl group, likely resulting in a lower chemical shift compared to the (E)-isomer.

-

The methyl group of the ethylidene moiety in the (Z)-isomer is cis to the ester group and is expected to be more deshielded than in the (E)-isomer.

-

The bromomethyl protons in the (Z)-isomer are in closer proximity to the vinyl proton and the C4-methyl group, which may lead to a slightly different chemical shift compared to the (E)-isomer.

¹³C NMR Spectroscopy

The ¹³C NMR spectra will also show distinct chemical shifts for the olefinic carbons and the carbons of the methyl and bromomethyl groups.

| Carbon Assignment | Predicted δ (ppm) for (E)-isomer | Predicted δ (ppm) for (Z)-isomer |

| -OC H₃ | ~52 | ~52 |

| C =CH-CH₃ | ~145 | ~142 |

| C=C H-CH₃ | ~130 | ~133 |

| C =O | ~166 | ~165 |

| C=CH-C H₃ | ~14 | ~16 |

| -C H₂Br | ~30 | ~28 |

Rationale for Predictions:

-

The chemical shifts of the olefinic carbons are influenced by the stereochemistry of the substituents.

-

The steric compression between the bromomethyl group and the C4-methyl group in the (Z)-isomer may cause a slight shielding effect on the respective carbon signals compared to the (E)-isomer (the γ-gauche effect).

Infrared (IR) Spectroscopy

The IR spectra of both isomers are expected to be very similar, showing characteristic absorptions for the ester carbonyl, the carbon-carbon double bond, and the carbon-bromine bond.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (ester) | ~1720-1710 | Strong |

| C=C (alkene) | ~1650-1640 | Medium |

| C-O (ester) | ~1250-1150 | Strong |

| C-Br | ~680-550 | Medium to Strong |

Mass Spectrometry

The mass spectra of both isomers should be identical, showing the molecular ion peaks with the characteristic isotopic pattern for a bromine-containing compound (M⁺ and M⁺+2 in approximately a 1:1 ratio).

Expected Fragmentation Pattern:

-

[M]⁺ and [M+2]⁺: m/z = 192 and 194.

-

[M - OCH₃]⁺: Loss of the methoxy group.

-

[M - Br]⁺: Loss of the bromine atom.

-

[M - CH₂Br]⁺: Loss of the bromomethyl radical.

Reactivity and Applications in Drug Development

The synthetic utility of methyl 2-(bromomethyl)but-2-enoate isomers lies in their nature as bifunctional molecules: an electrophilic allylic bromide and a Michael acceptor. This dual reactivity makes them valuable precursors for the synthesis of a variety of complex organic molecules, including heterocycles and natural product analogues.

Nucleophilic Substitution Reactions

As allylic bromides, these isomers are expected to be highly reactive towards nucleophiles in S_N_2 reactions. The reaction with various nucleophiles such as amines, thiols, and alcohols can be used to introduce the functionalized butenoate moiety into larger molecules, a common strategy in the late-stage functionalization of drug candidates.

Furthermore, S_N_2' reactions are also possible, where the nucleophile attacks the γ-carbon of the α,β-unsaturated system, leading to a double bond shift. The regioselectivity of the nucleophilic attack (S_N_2 vs. S_N_2') can often be controlled by the choice of nucleophile, solvent, and the presence of a catalyst.

Carbon-Carbon Bond Forming Reactions

These isomers are excellent substrates for a range of C-C bond-forming reactions that are central to modern drug discovery.

-

Organocuprate Chemistry: Gilman reagents (lithium dialkylcuprates) are known to react with allylic halides, typically via an S_N_2' mechanism, to afford γ-alkylation products. This provides a powerful method for the stereoselective construction of new carbon-carbon bonds.[5][6][7]

-

Palladium-Catalyzed Cross-Coupling Reactions: These allylic bromides can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, with organoboron, organotin, and terminal alkyne reagents, respectively. These reactions are cornerstones of modern synthetic chemistry for the construction of complex molecular scaffolds.[8][9][10][11]

Precursors to Butenolides

The 2-(bromomethyl)butenoate scaffold can be a precursor to butenolides, which are five-membered lactones found in numerous natural products with diverse biological activities.[12][13][14][15] Synthetic strategies could involve intramolecular cyclization following a substitution reaction or a more complex rearrangement cascade.

Conclusion

The (E)- and (Z)-isomers of methyl 2-(bromomethyl)but-2-enoate represent a pair of highly versatile and reactive building blocks for organic synthesis. While detailed experimental data for these specific compounds is not abundant in the public domain, their synthesis via the well-established Wohl-Ziegler bromination of methyl tiglate and methyl angelate is a logical and feasible approach. Their characterization can be confidently predicted based on fundamental spectroscopic principles, allowing for their unambiguous identification. The rich reactivity of the allylic bromide functionality, coupled with the Michael acceptor nature of the butenoate system, opens up a wide array of possibilities for their application in the construction of complex molecules, particularly in the context of drug discovery and development. This guide provides a solid foundation for researchers to explore the synthetic potential of these promising intermediates.

References

-

Tambar, U. K. et al. (2015). Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds. Chemical Science, 6(5), 2893–2897. [Link]

-

Tambar, U. K. et al. (2015). Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds. Chemical Science, 6(5), 2893–2897. [Link]

-

Chen, G. et al. (2025). Versatile Butenolide Syntheses via a Structure-Oriented C–H Activation Reaction. Journal of the American Chemical Society. [Link]

-

Ma, D. et al. (2014). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. Accounts of Chemical Research, 47(11), 3364–3376. [Link]

-

Prescher, J. A. et al. (2019). Butenolide Synthesis from Functionalized Cyclopropenones. Organic Letters, 21(21), 8673–8678. [Link]

-

Denmark, S. E. et al. (2008). Cross-Coupling of Aromatic Bromides with Allylic Silanolate Salts. The Journal of Organic Chemistry, 73(23), 9475–9486. [Link]

-

Engle, K. M. et al. (2014). Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary- and Secondary Homoallylic Electrophiles. Journal of the American Chemical Society, 136(15), 5782–5792. [Link]

-

Feringa, B. L. et al. (2008). Catalytic Asymmetric Conjugate Addition and Allylic Alkylation with Grignard Reagents. Chemical Reviews, 108(8), 2889–2909. [Link]

-

Maruoka, K. et al. (2011). Enantio- and Diastereoselective Organocatalytic α-Alkylation of Aldehydes with 3-Substituted 2-(Bromomethyl)acrylates. The Journal of Organic Chemistry, 76(24), 10164–10172. [Link]

-

Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. [Link]

-

Wikipedia. (2023). Wohl–Ziegler bromination. [Link]

-

Grokipedia. (2023). Wohl–Ziegler bromination. [Link]

-

Wikipedia. (2023). Reactions of organocopper reagents. [Link]

-

Foubelo, F. et al. (2023). Phosphine-Catalyzed Domino Regio- and Stereo-Selective Hexamerization of 2-(Bromomethyl)acrylates to 1,2-Bis(cyclohexenyl)ethenyl Derivatives. Organic Letters, 25(40), 7350–7355. [Link]

-

Organic Chemistry Tutor. (n.d.). Gilman Reagent (Organocuprates). [Link]

-

Pérez-Castells, J. et al. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Allylic Halides and Acetates with Indium Organometallics. The Journal of Organic Chemistry, 69(22), 7529–7534. [Link]

-

Chem-Station. (2014). Wohl-Ziegler Bromination. [Link]

-

Tu, Y.-Q. et al. (2013). Concise synthesis of chiral γ-butenolides via an allylation/lactonization cascade reaction. Chemical Communications, 49(82), 9479–9481. [Link]

-

Carreira, E. M. et al. (2018). Enantioselective synthesis of γ-butenolides through Pd-catalysed C5-selective allylation of siloxyfurans. Nature Catalysis, 1(11), 854–861. [Link]

- Google Patents. (2006). Preparation of (E)- and (Z)-2-methyl-2-butenoic acids.

-

Hudlický, T. et al. (2015). Convenient Benzylic Bromination of 2-Hydroxy-5-methylisophthalaldehyde. ACS Omega, 1(1), 12–16. [Link]

-

Chemistry Steps. (2024). R2CuLi Organocuprates - Gilman Reagents. [Link]

-

Wikidoc. (2012). Wohl-Ziegler reaction. [Link]

-

Nanyang Technological University. (n.d.). Enantioselective arylation and vinylation of allylic bromides catalyzed by guanidinium and copper(I) salt. [Link]

-

Wikipedia. (2023). Baylis–Hillman reaction. [Link]

-

Percec, V. et al. (2018). Highly reactive α-bromoacrylate monomers and Michael acceptors by Cu(II)Br2-dibromination of acrylates and instantaneous E2 by ligand. Polymer Chemistry, 9(12), 1475–1484. [Link]

-

University of California, Irvine. (2003). The Morita-Baylis-Hillman Reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Baylis-Hillman Reaction. [Link]

-

ResearchGate. (2016). Visible-Light-Promoted Wohl–Ziegler Functionalization of Organic Molecules with N-Bromosuccinimide under Solvent-Free Reaction Conditions. [Link]

-

Thermo Fisher Scientific. (2022). Wohl Ziegler Bromination - Named Reactions in Organic Chemistry. [Link]

- Google Patents. (1991). Process for producing 2-methyl-2-butenoic acid.

-

Organic Syntheses. (n.d.). ETHYL α-(BROMOMETHYL)ACRYLATE. [Link]

-

ResearchGate. (2025). Methyl 2-(Bromomethyl)acrylate, Methyl Acrylate, and Glycine in the Synthesis of Functionalized Pyrrolidones. [Link]

-

PharmaCompass. (n.d.). Methyl 4-bromo-2-butenoate. [Link]

-

NIST. (n.d.). methyl trans-2-methyl-2-butenoate. [Link]

Sources

- 1. Wohl-Ziegler Reaction [organic-chemistry.org]

- 2. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 3. WohlâZiegler bromination â Grokipedia [grokipedia.com]

- 4. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]

- 8. Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary- and Secondary Homoallylic Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Concise synthesis of chiral γ-butenolides via an allylation/lactonization cascade reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

The Application Scientist’s Guide to the Stability and Storage of Methyl 2-Bromomethyl-2-Butenoate

Executive Summary

Methyl 2-bromomethyl-2-butenoate is a highly reactive, bifunctional electrophile widely utilized in advanced organic synthesis, particularly in Barbier-type tin-mediated allylations[1] and as a building block for complex macromonomers. Structurally analogous to methyl 2-(bromomethyl)acrylate (MBrMA), this compound features both an allylic bromide and an α,β -unsaturated ester. While these moieties provide exceptional synthetic utility, they also render the molecule acutely vulnerable to hydrolysis, photolytic degradation, and spontaneous radical polymerization[2].

This whitepaper provides drug development professionals and synthetic chemists with a field-proven, causality-driven framework for handling and storing methyl 2-bromomethyl-2-butenoate. By implementing the self-validating protocols detailed below, laboratories can prevent costly reagent degradation and ensure reproducible experimental yields.

Mechanistic Vulnerabilities: The Causality of Degradation

To effectively store methyl 2-bromomethyl-2-butenoate, one must first understand the thermodynamic and kinetic forces driving its decomposition. The molecule's instability is not random; it is a direct consequence of its electronic structure.

-

Nucleophilic Hydrolysis: The carbon-bromine bond in the allylic position is highly polarized. Because the potential carbocation intermediate is resonance-stabilized by the adjacent alkene, the molecule is exceptionally susceptible to nucleophilic attack by atmospheric moisture ( SN1 / SN2 pathways). This hydrolysis yields the corresponding allylic alcohol and highly corrosive hydrobromic acid (HBr).

-

Radical Polymerization: The conjugated α,β -unsaturated ester is a prime candidate for radical-initiated polymerization. The ester moiety withdraws electron density, stabilizing propagating radical intermediates. Literature on the closely related MBrMA demonstrates its potent activity as a chain-transfer agent in living radical polymerizations[2], underscoring its high reactivity in radical environments.

-

Photolytic Cleavage: Exposure to ambient UV or high-intensity visible light can homolytically cleave the labile C-Br bond, generating bromine radicals. These radicals act as initiators, triggering a runaway polymerization cascade even at low temperatures.

Figure 1: Primary degradation pathways of methyl 2-bromomethyl-2-butenoate.

Quantitative Degradation Indicators

Visual inspection is insufficient for verifying the integrity of this reagent. The following table summarizes the quantitative analytical indicators used to detect specific degradation pathways before they compromise a synthetic workflow.

| Degradation Pathway | Environmental Trigger | Analytical Indicator ( 1 H NMR / Visual) | Preventive Storage Measure |

| Hydrolysis | Atmospheric Moisture | Appearance of broad -OH peak; shift of allylic protons ( ∼ 4.0-4.2 ppm)[1]. | Argon atmosphere, desiccant storage. |

| Polymerization | Heat, Free Radicals | Broadening of baseline; loss of alkene protons ( ∼ 5.8-6.3 ppm)[1]; increased viscosity. | Store at -20°C to -80°C[3]; add BHT inhibitor. |

| Photolysis | UV / Visible Light | Discoloration (yellow/brown tint); evolution of HBr gas. | Amber glass vials; opaque secondary containers. |

Self-Validating Experimental Protocols

To guarantee trustworthiness in your synthetic pipeline, storage and handling must be treated as a self-validating system. This means the protocol inherently prevents degradation while providing a built-in mechanism to verify success prior to use.

Commercial guidelines for related allylic acrylates dictate strict temperature controls: -20°C for short-term storage (1 month) and -80°C for long-term storage (up to 6 months)[3],[4].

Protocol A: Anhydrous Aliquoting and Storage Workflow

Causality: Repeated freeze-thaw cycles and atmospheric exposure introduce condensation, driving hydrolysis. Aliquoting into single-use volumes isolates the bulk supply from these variables.

-

Preparation: Purge a glovebox with high-purity Argon until O2 and H2O levels are strictly <1 ppm. Equilibrate amber glass vials and PTFE-lined silicone septa caps in the antechamber for 30 minutes.

-

Transfer: Move the bulk methyl 2-bromomethyl-2-butenoate (transported on dry ice) into the glovebox.

-

Inhibition (Optional but Recommended): If the compound is to be stored for >3 months, add 10-50 ppm of Butylated hydroxytoluene (BHT) to scavenge rogue radicals and prevent polymerization.

-

Aliquoting: Dispense single-use experimental volumes (e.g., 100 µL to 500 µL) into the amber vials.

-

Sealing: Cap the vials tightly, wrap the seals in Parafilm to prevent gas exchange, and place them inside a secondary opaque container filled with anhydrous calcium sulfate (Drierite).

-

Storage: Remove the secondary container from the glovebox and immediately transfer it to a -20°C or -80°C freezer[3].

Figure 2: Step-by-step inert atmosphere handling and storage workflow.

Protocol B: Pre-Reaction Integrity Validation (The Validation Step)

Causality: Before committing expensive catalysts or complex intermediates to a reaction, the integrity of the butenoate must be confirmed. This step validates that Protocol A was successful.

-

Remove a single-use aliquot from the -20°C freezer and allow it to warm to room temperature inside a desiccator (prevents condensation on the cold vial).

-

Under an inert atmosphere, extract 5 µL of the reagent and dissolve it in 0.5 mL of anhydrous CDCl3 (pre-dried over 4Å molecular sieves).

-

Acquire a standard 1 H NMR spectrum.

-

Validation Check: Confirm the sharp integration of the allylic −CH2Br protons and the alkene protons. The protocol is validated if there is an absolute absence of a broad −OH peak (indicating zero hydrolysis) and a perfectly flat baseline (indicating zero polymeric resin formation)[1]. Discard the aliquot if these degradation markers are present.

Conclusion

The successful utilization of methyl 2-bromomethyl-2-butenoate hinges entirely on respecting its kinetic reactivity. By treating the compound not just as a stable reagent, but as a highly reactive intermediate prone to hydrolysis and polymerization[2], researchers can design robust workflows. Adhering to strict inert-atmosphere aliquoting, cryogenic storage (-20°C to -80°C)[3], and mandatory pre-reaction NMR validation will eliminate reagent-driven failures in complex synthetic campaigns.

References

- Sigma-Aldrich. (n.d.). Methyl 2-(bromomethyl)acrylate 97 4224-69-5: Safety Information.

- MedChemExpress. (n.d.). Methyl 2-(bromomethyl)acrylate | Biochemical Assay Reagent Control.

- Bon, S. A. F., Morsley, S. R., Waterson, C., & Haddleton, D. M. (2000). Use of Methyl 2-(Bromomethyl)acrylate as a Chain-Transfer Agent To Yield Functionalized Macromonomers via Conventional and Living Radical Polymerizations. Macromolecules.

- Google Patents. (2001). EP1284263A1 - Derivatives of p-hydroxy phenyl propionic acid as antiproliferative agents.

Sources

Comprehensive ¹H NMR Elucidation of Methyl 2-Bromomethyl-2-Butenoate: A Technical Guide

As a Senior Application Scientist, I approach structural elucidation not merely as a pattern-matching exercise, but as a rigorous interrogation of molecular physics. Methyl 2-bromomethyl-2-butenoate is a highly functionalized α,β-unsaturated ester frequently utilized as a versatile building block in the synthesis of complex active pharmaceutical ingredients (APIs), including antiproliferative agents[1].

To leverage this molecule effectively in synthetic pathways, one must understand its exact electromagnetic environment. This whitepaper deconstructs the ¹H Nuclear Magnetic Resonance (NMR) spectrum of methyl 2-bromomethyl-2-butenoate, explaining the causality behind its chemical shifts, scalar couplings, and the self-validating experimental protocols required to acquire high-fidelity spectral data.

Molecular Architecture & Spin System Dynamics

Methyl 2-bromomethyl-2-butenoate (C₆H₉BrO₂) possesses a conjugated π-system that heavily influences its electron density distribution. The molecule contains four distinct proton environments, completely devoid of overlapping signals, making it an elegant model for studying inductive effects and magnetic anisotropy.

The spin system is defined by two isolated proton groups (the methoxy and bromomethyl protons) and one coupled spin system (the allylic methyl and the olefinic proton).

Caption: Spin-spin coupling networks and isolated proton environments in the target molecule.

Quantitative Spectral Data

The following table summarizes the quantitative ¹H NMR data (acquired in CDCl₃)[2].

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Structural Assignment |

| 1.84 | Doublet (d) | 3H | 6.7 | C4 Allylic Methyl (-CH₃) |

| 3.66 | Singlet (s) | 3H | - | C1 Methoxy Ester (-OCH₃) |

| 4.14 | Singlet (s) | 2H | - | C2 Bromomethyl (-CH₂Br) |

| 6.97 | Quartet (q) | 1H | ~7.0* | C3 Olefinic Proton (=CH-) |

*Expert Note: Literature occasionally reports a slight variance between the doublet (6.7 Hz) and quartet (7.0 Hz) coupling constants[2]. Quantum mechanics dictates that the vicinal coupling constant (³J) between these two specific groups must be physically identical. This minor discrepancy is a classic artifact of digital resolution (Hz/point) during Fourier transformation, not a physical phenomenon.

Mechanistic Causality in Chemical Shifts and Splitting

Understanding why a peak appears at a specific frequency is critical for verifying structural integrity during drug development.

A. Magnetic Anisotropy and Resonance (δ 6.97 ppm)

The olefinic proton (=CH-) is profoundly deshielded, appearing at 6.97 ppm. This extreme downfield shift is driven by two synergistic forces:

-

Magnetic Anisotropy: The circulation of π-electrons in the C=C double bond generates an induced local magnetic field that reinforces the applied external field (B₀) at the position of the proton.

-

Resonance Withdrawal: The molecule is an α,β-unsaturated ester. The highly electronegative carbonyl oxygen withdraws electron density through the π-system via resonance, leaving the β-carbon (C3) electron-deficient. This lack of electron shielding exposes the proton to the full force of B₀.

B. Inductive Electronegativity (δ 4.14 ppm & δ 3.66 ppm)

The bromomethyl (-CH₂Br) protons appear at 4.14 ppm, while the methoxy (-OCH₃) protons appear at 3.66 ppm[2]. The causality here is pure inductive effect (σ-bond polarization). Oxygen is more electronegative than bromine (3.44 vs 2.96 on the Pauling scale); however, the bromomethyl group is also situated in an allylic position to the double bond, providing an additive deshielding effect that pushes it further downfield than the methoxy group.

C. Scalar Coupling via Fermi Contact

The 3H methyl group at 1.84 ppm and the 1H olefinic proton at 6.97 ppm exhibit vicinal scalar coupling (³J_HH). The nuclear spin states are communicated through the bonding electrons via the Fermi contact interaction. Because the methyl group has three equivalent protons, the n+1 rule dictates that the olefinic proton is split into a quartet. Conversely, the single olefinic proton splits the methyl signal into a doublet.

Self-Validating Experimental Protocol for High-Resolution Acquisition

To achieve research-grade spectra where fine scalar couplings (like the 6.7 Hz ³J coupling) are cleanly resolved, the experimental protocol must be treated as a self-validating system. If any internal quality metric fails, the workflow must halt to prevent the propagation of artifacts.

Step-by-Step Methodology

-

Sample Preparation (Validation: Clarity): Dissolve 10 mg of methyl 2-bromomethyl-2-butenoate in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Crucial Step: Filter the solution through a glass wool plug into a 5 mm precision NMR tube. Causality: Suspended micro-particulates distort the localized magnetic field (B₀), leading to broad, unresolved peaks.

-

Probe Tuning and Matching (Validation: Reflected Power < 1%): Insert the sample and tune the probe to the exact ¹H Larmor frequency of the spectrometer. Causality: Proper impedance matching maximizes the efficiency of the Radio Frequency (RF) pulse transfer and maximizes signal-to-noise ratio (SNR).

-

Gradient Shimming (Validation: TMS FWHM < 0.5 Hz): Execute a 3D gradient shim map to correct spatial inhomogeneities in B₀. Self-Validation Checkpoint: Measure the Full Width at Half Maximum (FWHM) of the TMS peak. If it exceeds 0.5 Hz, the magnetic field is not homogeneous enough; re-shim manually using Z1 and Z2 coils.

-

Acquisition Parameters (Validation: Complete T1 Relaxation): Utilize a standard 90° pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds. Causality: A sufficient D1 ensures complete longitudinal relaxation (T1) of the slowly relaxing methyl protons, which is absolutely mandatory for accurate quantitative integration. Acquire 16 to 64 scans depending on desired SNR.

-

Data Processing: Apply a 0.3 Hz exponential line-broadening window function prior to Fourier Transformation to smooth noise without sacrificing the resolution of the 6.7 Hz coupling. Perform rigorous zero-order and first-order phase corrections to ensure purely absorptive line shapes.

Caption: Self-validating NMR workflow ensuring high B0 homogeneity and accurate integration.

Sources

13C NMR Analysis of Methyl 2-(Bromomethyl)but-2-enoate: A Technical Guide for Structural Elucidation

Executive Summary

Methyl 2-(bromomethyl)but-2-enoate is a highly versatile, electrophilic building block frequently utilized in organic synthesis. Typically derived from Morita-Baylis-Hillman (MBH) adducts via treatment with aqueous HBr , its unique α,β -unsaturated ester scaffold—coupled with an allylic bromide—makes it an excellent substrate for allylation, Barbier-type reactions, and Michael additions.

Accurate structural elucidation via 13 C Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming successful synthesis, determining regiochemistry, and assessing sample purity. This whitepaper provides a comprehensive, causality-driven guide to the 13 C NMR analysis of methyl 2-(bromomethyl)but-2-enoate, detailing the experimental protocol, spectral assignment, and the underlying quantum mechanical principles governing its chemical shifts.

Molecular Architecture & Electronic Environment

The molecule features a highly polarized π -system that dictates its NMR behavior. The electron-withdrawing ester group (-COOMe) exerts a strong negative mesomeric (-M) and inductive (-I) effect, heavily deshielding the β -carbon. Conversely, the allylic bromomethyl group introduces a complex interplay of the -I effect of bromine and the "heavy atom effect" (spin-orbit coupling), which paradoxically shields the attached carbon relative to lighter halogens like chlorine .

Fig 1. Electronic push-pull system dictating chemical shifts in the conjugated network.

Standardized Experimental Protocol for 13C NMR Acquisition

To ensure high-fidelity data, the acquisition parameters must be tailored to the specific relaxation dynamics of the molecule. Quaternary carbons lack attached protons and thus exhibit significantly longer longitudinal relaxation times ( T1 ) due to the absence of efficient dipole-dipole relaxation mechanisms.

Step-by-Step Methodology

-

Sample Preparation: Dissolve ~50–100 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3 ).

-

Causality: The high concentration compensates for the low natural abundance (~1.1%) and low gyromagnetic ratio of the 13 C nucleus. Tetramethylsilane (TMS) must be added as an internal reference (0.00 ppm).

-

-

Probe Tuning & Matching: Optimize the probe for the 13 C frequency (e.g., 100 MHz or 125 MHz on a 400/500 MHz spectrometer) to maximize signal transfer and minimize reflected power.

-

Pulse Sequence & Decoupling: Utilize a standard 1D sequence with broadband proton decoupling (e.g., zgpg30 with WALTZ-16 composite pulse decoupling).

-

Causality: Decoupling collapses 1JCH multiplets into singlets, concentrating signal intensity and leveraging the Nuclear Overhauser Effect (NOE) for up to a nearly 3-fold signal enhancement .

-

-

Relaxation Delay ( D1 ): Set D1≥2.0 seconds.

-

Causality: A sufficient delay prevents the saturation of the quaternary C1 (carbonyl) and C2 ( α -carbon) signals, ensuring their visibility in the final spectrum.

-

-

Acquisition & Processing: Acquire a minimum of 512 scans. Apply an exponential window function with a Line Broadening (LB) factor of 1.0 Hz prior to Fourier Transformation (FT) to optimize the signal-to-noise ratio without excessive loss of resolution.

Fig 2. Standardized workflow for high-fidelity 13C NMR acquisition and processing.

13C NMR Spectral Assignment & Mechanistic Rationale

The 13 C NMR spectrum of methyl 2-(bromomethyl)but-2-enoate in CDCl 3 yields six distinct resonances. The assignments below are validated by empirical data from pharmaceutical patent literature and foundational NMR theory .

| Carbon Position | Chemical Shift ( δ , ppm) | Multiplicity (DEPT/APT) | Assignment | Causality / Rationale |

| C1 (Carbonyl) | 165.55 | s (C) | -C =O (Ester) | Highly deshielded due to the electronegative oxygen and sp2 hybridization. Conjugation with the double bond shifts it slightly upfield compared to saturated esters (~170-175 ppm). |

| C3 ( β -Carbon) | 143.04 | d (CH) | =C H-CH 3 | Experiences strong deshielding due to resonance electron withdrawal by the ester group. The resonance structures ( ) place a partial positive charge on C3. |

| C2 ( α -Carbon) | 129.95 | s (C) | =C (CH 2 Br)- | Quaternary alkene carbon α to the carbonyl. Less deshielded than C3 due to the polarization of the conjugated system; it does not bear the positive charge in primary resonance contributors. |

| Methoxy | 51.77 | q (CH 3 ) | -OC H 3 | Deshielded by the directly attached ester oxygen via the inductive (-I) effect. Typical range for methyl esters. |

| Bromomethyl | 23.78 | t (CH 2 ) | -C H 2 Br | The heavy atom effect of bromine and the allylic position place it in the 20-35 ppm range. Spin-orbit coupling from the large bromine electron cloud shields the carbon relative to lighter halogens. |

| C4 ( γ -Carbon) | 14.36 | q (CH 3 ) | =CH-C H 3 | Terminal methyl group attached to the sp2 carbon. Relatively shielded, typical for allylic methyls lacking direct electronegative substituents. |

Advanced 2D NMR Validation (HMBC)

While 1D 13 C and DEPT/APT experiments establish hybridization and proton multiplicity, unambiguous connectivity requires 2D Heteronuclear Multiple Bond Correlation (HMBC). HMBC detects long-range ( 2JCH and 3JCH ) couplings, bypassing the heteroatoms and quaternary centers that break 1D spin systems.

Key HMBC Correlations for Structural Verification:

-

Bromomethyl Protons ( δH ~4.14 ppm): Show strong 3JCH correlations to the carbonyl carbon (C1, 165.55 ppm) and the β -carbon (C3, 143.04 ppm), alongside a 2JCH correlation to the α -carbon (C2, 129.95 ppm). This definitively places the -CH 2 Br group at the α -position, confirming the regioselectivity of the MBH bromination.

-

Alkene Methyl Protons ( δH ~1.84 ppm): Exhibit a 2JCH correlation to C3 and a 3JCH correlation to C2, confirming the butenoate backbone.

Fig 3. Key HMBC interactions confirming structural connectivity and regiochemistry.

Conclusion